molecular formula C15H24N2O2 B13836993 tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate

tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate

Cat. No.: B13836993
M. Wt: 264.36 g/mol
InChI Key: MXXPLUXJHWXFIP-ZDUSSCGKSA-N
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Description

tert-Butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: The compound can be synthesized by reacting tert-butyl carbamate with (1R)-2-(dimethylamino)-1-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Alternative Method: Another method involves the reaction of tert-butyl isocyanate with (1R)-2-(dimethylamino)-1-phenylethanol in the presence of a catalyst such as dibutyltin dilaurate. This reaction is also performed in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods: Industrial production of tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate typically involves large-scale batch reactors where the above-mentioned reactions are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
  • Serves as an intermediate in the synthesis of more complex molecules.

Biology:

  • Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

Medicine:

  • Explored as a potential prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug.
  • Studied for its potential use in drug delivery systems due to its ability to cross biological membranes.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate involves its interaction with biological targets through its carbamate group. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site serine residue. This interaction can modulate the activity of enzymes involved in various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate oxalate
  • tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate

Comparison:

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)16-13(11-17(4)5)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,16,18)/t13-/m0/s1

InChI Key

MXXPLUXJHWXFIP-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN(C)C)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C)C1=CC=CC=C1

Origin of Product

United States

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